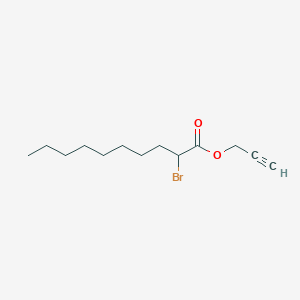
Prop-2-yn-1-yl 2-bromodecanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Prop-2-yn-1-yl 2-bromodecanoate is an organic compound that belongs to the class of alkyl bromides It is characterized by the presence of a bromine atom attached to a decanoate ester, which is further connected to a propynyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Prop-2-yn-1-yl 2-bromodecanoate can be synthesized through a multi-step process. One common method involves the esterification of 2-bromodecanoic acid with propargyl alcohol. The reaction typically requires a catalyst such as sulfuric acid or p-toluenesulfonic acid and is carried out under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as chromatography can further optimize the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Prop-2-yn-1-yl 2-bromodecanoate undergoes various chemical reactions, including:
Oxidation: The propynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The bromine atom can be reduced to form the corresponding hydrocarbon.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents such as dimethylformamide.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of decanoic acid derivatives.
Substitution: Formation of azides, thiols, or other substituted products
Wissenschaftliche Forschungsanwendungen
Prop-2-yn-1-yl 2-bromodecanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Potential use in the synthesis of bioactive molecules.
Medicine: Investigated for its role in drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of prop-2-yn-1-yl 2-bromodecanoate involves its reactivity towards nucleophiles and electrophiles. The bromine atom acts as a leaving group, facilitating substitution reactions. The propynyl group can undergo oxidative transformations, leading to the formation of reactive intermediates that participate in further chemical reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Prop-2-yn-1-yl 2-bromo-2-methylpropanoate
- Prop-2-yn-1-yl 2-bromo-2-methylbutanoate
- Prop-2-yn-1-yl 2-bromo-2-methylpentanoate
Uniqueness
Prop-2-yn-1-yl 2-bromodecanoate is unique due to its longer alkyl chain, which imparts different physical and chemical properties compared to its shorter-chain analogs.
Eigenschaften
CAS-Nummer |
13805-28-2 |
|---|---|
Molekularformel |
C13H21BrO2 |
Molekulargewicht |
289.21 g/mol |
IUPAC-Name |
prop-2-ynyl 2-bromodecanoate |
InChI |
InChI=1S/C13H21BrO2/c1-3-5-6-7-8-9-10-12(14)13(15)16-11-4-2/h2,12H,3,5-11H2,1H3 |
InChI-Schlüssel |
ZPAOYBYFRSGDON-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC(C(=O)OCC#C)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


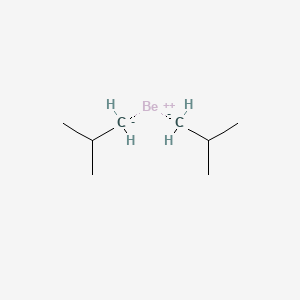

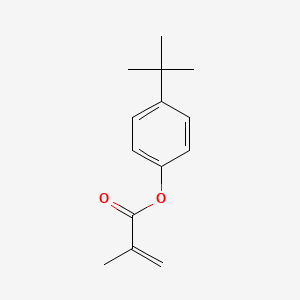

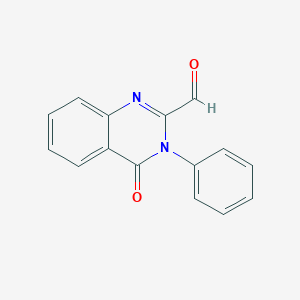
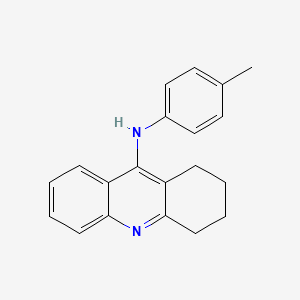

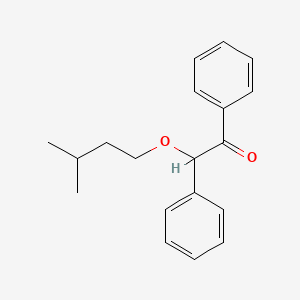
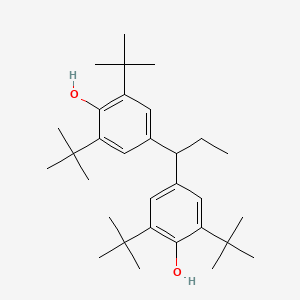
![Benzenemethanol, 3-[4-(hydroxymethyl)phenoxy]-](/img/structure/B14709445.png)
![Ethyl azido[2-(4-methylphenyl)hydrazinylidene]acetate](/img/structure/B14709446.png)
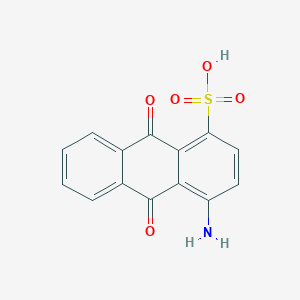
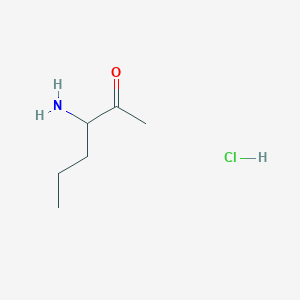
![Dimethyl 1-phenylpyrrolo[1,2-a]quinoline-2,3-dicarboxylate](/img/structure/B14709460.png)
